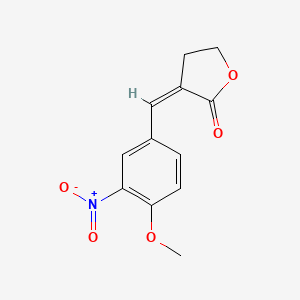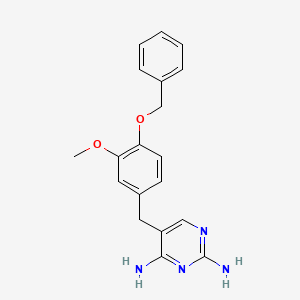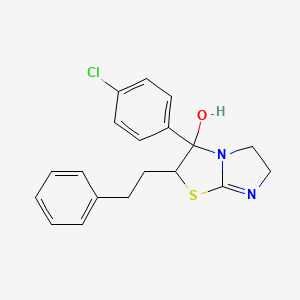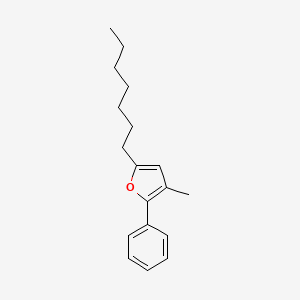![molecular formula C12H11Cl2N3O B12916593 2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1h)-one CAS No. 6625-84-9](/img/structure/B12916593.png)
2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidinone class This compound is characterized by the presence of an amino group at the second position, a dichlorophenethyl group at the sixth position, and a pyrimidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorophenethylamine and appropriate pyrimidine derivatives.
Condensation Reaction: The primary step involves the condensation of 3,4-dichlorophenethylamine with a pyrimidine derivative under controlled conditions. This reaction is usually carried out in the presence of a suitable catalyst and solvent.
Cyclization: The intermediate product undergoes cyclization to form the pyrimidinone core. This step may require specific reaction conditions, such as elevated temperatures and the use of a cyclizing agent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and dichlorophenethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified chemical properties.
Substitution: New derivatives with different substituents replacing the original groups.
科学的研究の応用
2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Amino-4(3H)-pyrimidinone: Lacks the dichlorophenethyl group, resulting in different chemical and biological properties.
6-(3,4-Dichlorophenethyl)pyrimidin-4(3H)-one: Lacks the amino group, leading to variations in reactivity and applications.
2-Amino-6-phenethylpyrimidin-4(3H)-one: Contains a phenethyl group instead of a dichlorophenethyl group, affecting its chemical behavior.
Uniqueness
2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one is unique due to the presence of both the amino and dichlorophenethyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
6625-84-9 |
|---|---|
分子式 |
C12H11Cl2N3O |
分子量 |
284.14 g/mol |
IUPAC名 |
2-amino-4-[2-(3,4-dichlorophenyl)ethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11Cl2N3O/c13-9-4-2-7(5-10(9)14)1-3-8-6-11(18)17-12(15)16-8/h2,4-6H,1,3H2,(H3,15,16,17,18) |
InChIキー |
GACGMKYQOWMFCM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCC2=CC(=O)NC(=N2)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-](/img/structure/B12916531.png)


![(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916545.png)



![Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12916564.png)



